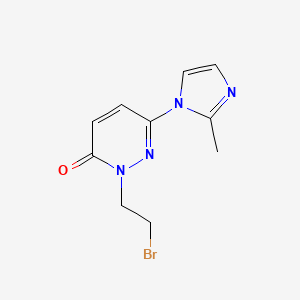
2-(2-溴乙基)-6-(2-甲基-1H-咪唑-1-基)-2,3-二氢哒嗪-3-酮
描述
2-(2-bromoethyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one (2-BEMI) is a small molecule that has been studied for its potential applications in the scientific research field. It is a heterocyclic compound containing an imidazole ring, a pyridazine ring, and a bromoethyl group. Due to its versatile structure, 2-BEMI has been investigated for its potential uses in drug design, drug delivery, and novel therapeutic approaches.
科学研究应用
抗肿瘤活性
对相关咪唑和哒嗪衍生物的研究表明在抗肿瘤活性方面具有显着的潜力。例如,对实验性抗肿瘤药物类似物(如米托蒽醌)的研究表明,这些类似物与指定的化合物具有相似的结构,并且在动物模型中抑制肿瘤生长的结果很有希望。这些化合物,特别是那些具有 3-甲基或 3-溴乙基基团的化合物,对各种类型的癌症(如白血病、黑色素瘤和肉瘤)表现出显着的抗肿瘤活性 (Stevens 等人,1987 年)。
抗菌和抗真菌特性
与 2-(2-溴乙基)-6-(2-甲基-1H-咪唑-1-基)-2,3-二氢哒嗪-3-酮 在结构上相似的化合物已证明具有抗菌和抗真菌活性。例如,咪唑基衍生物已显示出对一系列细菌和真菌菌株有效。这表明该化合物在开发新的抗菌剂方面具有潜在的应用 (Desai 等人,2012 年)。
化学合成和药物开发
该化合物的结构(包括一个咪唑环)使其成为化学合成和药物开发中的候选药物。咪唑衍生物以其在合成各种药物中的广泛应用而闻名,表明在创造新的治疗剂方面具有潜在的用途 (Lygin 和 Meijere,2009 年)。
生物活性预测
对咪唑基席夫碱、三唑和氮杂环丁酮的分子特性预测研究表明,具有咪唑环的化合物可以被设计用于特定的生物活性。这包括在药物化学中的潜在应用,其中结构修饰可以导致所需的药理作用 (Rekha 等人,2019 年)。
属性
IUPAC Name |
2-(2-bromoethyl)-6-(2-methylimidazol-1-yl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O/c1-8-12-5-7-14(8)9-2-3-10(16)15(13-9)6-4-11/h2-3,5,7H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQOFZZCKDVHEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN(C(=O)C=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromoethyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



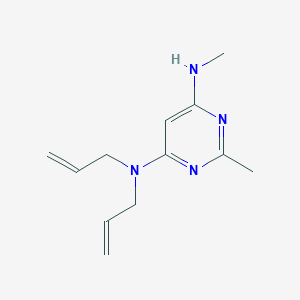
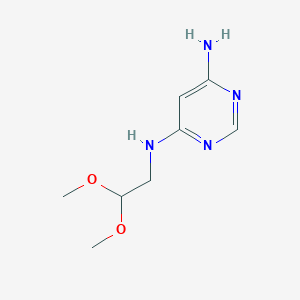
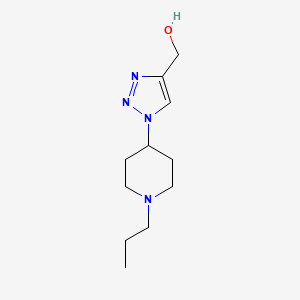
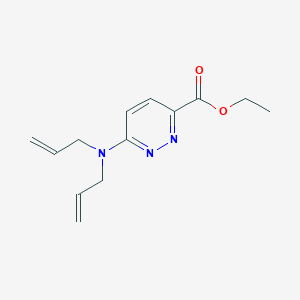
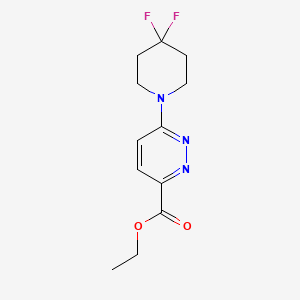
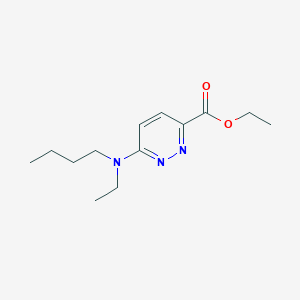
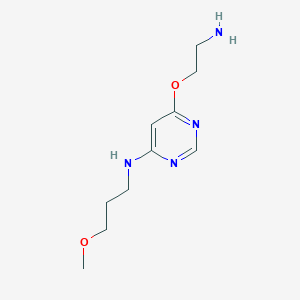

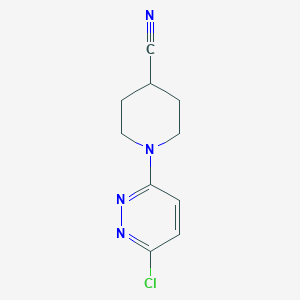
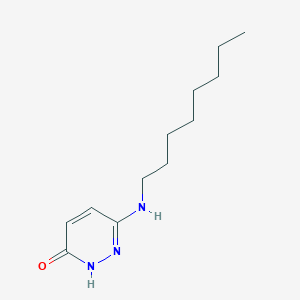
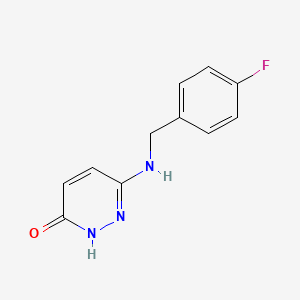

![(4,7-dihydro-5H-thieno[2,3-c]pyran-3-yl)methanamine hydrochloride](/img/structure/B1492161.png)
